![molecular formula C16H15N3O3S2 B1660895 Ethyl 2-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetate CAS No. 852299-86-6](/img/structure/B1660895.png)
Ethyl 2-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-646995 is a chemical compound known for its potential applications in various scientific fields. It is a synthetic molecule that has been studied for its unique properties and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of WAY-646995 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of WAY-646995 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to control temperature, pressure, and other reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: WAY-646995 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic benefits in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of WAY-646995 involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
WAY-646995 can be compared with other similar compounds, such as cinaciguat hydrochloride, which also activates soluble guanylate cyclase independently of nitric oxide . The uniqueness of WAY-646995 lies in its specific molecular structure and the resulting biological activity.
Similar Compounds:
- Cinaciguat hydrochloride
- BAY 58-2667
- Riociguat
- Ataciguat
These compounds share some similarities in their mechanisms of action but differ in their specific molecular structures and applications.
Eigenschaften
CAS-Nummer |
852299-86-6 |
---|---|
Molekularformel |
C16H15N3O3S2 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
ethyl 2-[2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H15N3O3S2/c1-2-22-14(20)7-10-8-23-16(17-10)24-9-13-18-12-6-4-3-5-11(12)15(21)19-13/h3-6,8H,2,7,9H2,1H3,(H,18,19,21) |
InChI-Schlüssel |
XCRLOUCABVABPK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CSC(=N1)SCC2=NC3=CC=CC=C3C(=O)N2 |
Kanonische SMILES |
CCOC(=O)CC1=CSC(=N1)SCC2=NC3=CC=CC=C3C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.